- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin, Synthetic Communications, 2000, 30(12), 2143-2159

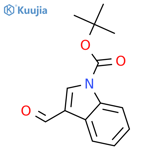

Cas no 96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate)

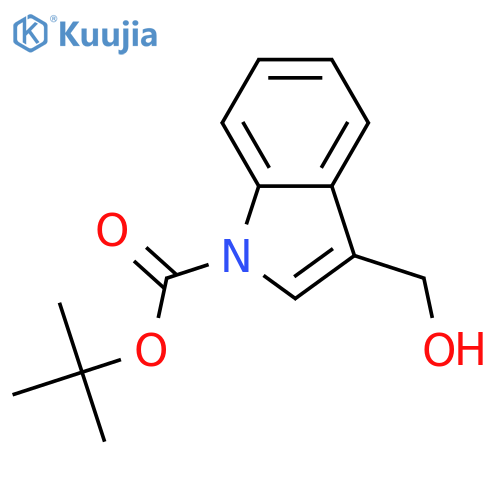

96551-22-3 structure

Produktname:tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-(Hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester

- 3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester

- 1-Boc-3-Hydroxymethylindole

- 1H-Indole-1-carboxylicacid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester

- 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester

- tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

- tert-butyl 3-(hydroxymethyl)indole-1-carboxylate

- N-Boc-3-(hydroxymethyl)indole

- 1-Boc-3-hydroxymethyl-indole

- 1H-Indole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester

- 1-N-Boc-indole-3-methanol

- OOVPQKQFSDFRFA-UHFFFAOYSA-N

- BCP26926

- 1,1-Dimethylethyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (ACI)

- N-Boc-1H-indole-3-methanol

- 1-(tert-butoxycarbonyl)-3-hydroxymethyl-1H-indole

- SY015985

- MFCD05864717

- 11Z-0700

- 1-(tert-Butyloxycarbonyl)-3-(hydroxymethyl)indole

- ALBB-016769

- F2158-2280

- SCHEMBL1520892

- 1-N-Boc-3-(Hydroxymethyl)-1H-Indole

- 3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester

- J-524490

- 96551-22-3

- DB-025981

- SB40328

- DTXSID80454365

- CS-W005763

- AB1294

- AKOS005069607

- t-butyl 3-(hydroxymethyl)-indole-1-carboxylate

- tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

-

- MDL: MFCD05864717

- Inchi: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3

- InChI-Schlüssel: OOVPQKQFSDFRFA-UHFFFAOYSA-N

- Lächelt: O=C(N1C2C(=CC=CC=2)C(CO)=C1)OC(C)(C)C

Berechnete Eigenschaften

- Genaue Masse: 247.12100

- Monoisotopenmasse: 247.12084340g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 18

- Anzahl drehbarer Bindungen: 3

- Komplexität: 311

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.4

- Topologische Polaroberfläche: 51.5

Experimentelle Eigenschaften

- Farbe/Form: No data avaiable

- Dichte: No data available

- Schmelzpunkt: No data available

- Siedepunkt: 396°C at 760 mmHg

- Flammpunkt: 193.3℃

- Brechungsindex: 1.553

- PSA: 51.46000

- LogP: 2.91680

- Dampfdruck: No data available

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H332-H335

- Warnhinweis: P261-P280-P305+P351+P338

- Sicherheitshinweise: H303+H313+H333

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Sealed in dry,Room Temperature

- Gefahrenklasse:IRRITANT

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | H946760-2g |

3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |

96551-22-3 | 2g |

$ 138.00 | 2023-04-15 | ||

| Chemenu | CM101361-10g |

1-Boc-3-Hydroxymethylindole |

96551-22-3 | 95%+ | 10g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D406526-1g |

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |

96551-22-3 | 97% | 1g |

$140 | 2024-05-23 | |

| Apollo Scientific | OR1698-10g |

3-(Hydroxymethyl)-1H-indole, N-BOC protected |

96551-22-3 | 97% | 10g |

£171.00 | 2024-05-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86760-5g |

1-Boc-3-Hydroxymethylindole |

96551-22-3 | 97% | 5g |

¥465.0 | 2022-10-09 | |

| eNovation Chemicals LLC | D691256-10g |

N-Boc-3-(hydroxymethyl)indole |

96551-22-3 | >95% | 10g |

$195 | 2024-07-20 | |

| Apollo Scientific | OR1698-1g |

3-(Hydroxymethyl)-1H-indole, N-BOC protected |

96551-22-3 | 97% | 1g |

£45.00 | 2024-05-26 | |

| TRC | H946760-5 g |

3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |

96551-22-3 | 5g |

230.00 | 2021-08-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86760-250mg |

1-Boc-3-Hydroxymethylindole |

96551-22-3 | 97% | 250mg |

¥45.0 | 2022-10-09 | |

| TRC | H946760-2 g |

3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester |

96551-22-3 | 2g |

110.00 | 2021-08-05 |

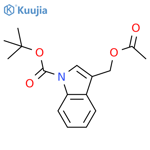

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Ethanol

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, rt

Referenz

- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, rt

1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C

1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C

Referenz

- Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic Activity, ACS Catalysis, 2020, 10(19), 11567-11577

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 16 h, rt

Referenz

- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 30 min, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Pd-Catalyzed Dearomative Carboxylation of Indolylmethanol Derivatives, Organic Letters, 2018, 20(23), 7603-7606

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; rt

Referenz

- A Modular Formal Total Synthesis of (±)-Cycloclavine, Journal of Organic Chemistry, 2016, 81(4), 1723-1730

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 20 °C; 20 °C → rt; 22 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

Referenz

- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1, Chemistry - A European Journal, 2017, 23(40), 9577-9584

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Ethanol

Referenz

- Concise synthesis of (2R,4R)-monatin, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 25 °C; 20 min, 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C

Referenz

- Reduction of 1-pyrrolyl and 1-indolyl carbamates to hemiaminals, Tetrahedron Letters, 2009, 50(51), 7169-7171

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 18 h, rt

Referenz

- Highly Active, Immobilized Ruthenium Catalysts for Oxidation of Alcohols to Aldehydes and Ketones. Preparation and Use in Both Batch and Flow Systems, Journal of the American Chemical Society, 2005, 127(25), 9251-9254

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride

Referenz

- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation, Synlett, 2009, (4), 653-657

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1.5 h, rt

Referenz

- Synthesis and Biological Evaluation of Hapten-Clicked Analogues of The Antigenic Peptide Melan-A/MART-126(27L)-35, ChemMedChem, 2020, 15(9), 799-807

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 30 min, rt

Referenz

- 3-O and 2-C alkylation of L-ascorbates with benzyl halides and N-substituted indolemethanol derivatives, Russian Chemical Bulletin, 2010, 59(2), 457-462

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C; 4 h, rt

1.2 Reagents: Water ; 15 min, rt

1.2 Reagents: Water ; 15 min, rt

Referenz

- Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4926-4930

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Raw materials

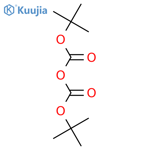

- 1,1-Dimethylethyl 3-[(acetyloxy)methyl]-1H-indole-1-carboxylate

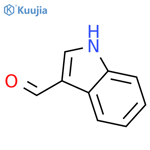

- Indole-3-carboxaldehyde

- Di-tert-butyl dicarbonate

- Tert-butyl 3-formyl-1H-indole-1-carboxylate

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preparation Products

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Verwandte Literatur

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate) Verwandte Produkte

- 908244-43-9(1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester)

- 354587-72-7(Tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate)

- 442910-62-5(tert-Butyl 7-methyl-1H-indole-1-carboxylate)

- 279255-90-2(tert-butyl 5-(hydroxymethyl)indole-1-carboxylate)

- 220499-12-7(1-Boc-4-hydroxymethylindole)

- 2028838-09-5(4-methyl-4-(oxolan-3-yl)methyl-4H,5H,6H,7H-thieno3,2-cpyridine)

- 2171752-99-9(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoyl-2-methylpyrrolidine-2-carboxylic acid)

- 92208-86-1(tert-butyl N-(1R)-1-(methylcarbamoyl)ethylcarbamate)

- 2137426-75-4((1R,2S)-2-methoxycyclohexane-1-sulfinyl chloride)

- 2229541-94-8(4-(5-nitrofuran-2-yl)butan-2-amine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

Reinheit:99%/99%

Menge:25g/100g

Preis ($):394.0/1403.0